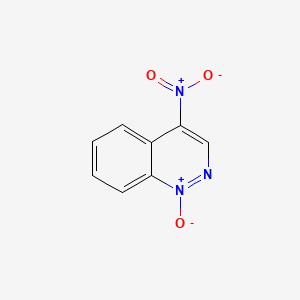
Cinnoline, 4-nitro-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnoline, 4-nitro-, 1-oxide is an organic compound belonging to the class of N-heterocyclic compounds It is characterized by a cinnoline ring system with a nitro group at the 4-position and an oxide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cinnoline, 4-nitro-, 1-oxide typically involves the nitration of cinnoline 1-oxide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Cinnoline, 4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Alkylamines or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives of cinnoline.
Reduction: Amino derivatives of cinnoline.
Substitution: Substituted cinnoline derivatives with various functional groups.
Scientific Research Applications
Cinnoline, 4-nitro-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of cinnoline, 4-nitro-, 1-oxide involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Cinnoline N-oxide: Similar structure but lacks the nitro group.
Quinoline N-oxide: Contains a quinoline ring system instead of a cinnoline ring.
Quinoxaline N-oxide: Features a quinoxaline ring system with an oxide group.
Uniqueness: Cinnoline, 4-nitro-, 1-oxide is unique due to the presence of both a nitro group and an oxide group on the cinnoline ring. This combination imparts distinct chemical reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
13657-99-3 |
|---|---|
Molecular Formula |
C8H5N3O3 |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
4-nitro-1-oxidocinnolin-1-ium |
InChI |
InChI=1S/C8H5N3O3/c12-10-7-4-2-1-3-6(7)8(5-9-10)11(13)14/h1-5H |
InChI Key |
HEOBQABYEWTBLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=[N+]2[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















